tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2260936-65-8
VCID: VC7303461
InChI: InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-11(7-8-12)5-4-6-11;/h4-8,12H2,1-3H3,(H,13,14);1H
SMILES: CC(C)(C)OC(=O)NC1(CCC1)CCN.Cl
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.77

tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride

CAS No.: 2260936-65-8

Cat. No.: VC7303461

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.77

* For research use only. Not for human or veterinary use.

tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride - 2260936-65-8

Specification

CAS No. 2260936-65-8
Molecular Formula C11H23ClN2O2
Molecular Weight 250.77
IUPAC Name tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate;hydrochloride
Standard InChI InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-11(7-8-12)5-4-6-11;/h4-8,12H2,1-3H3,(H,13,14);1H
Standard InChI Key CDQMRGJDIMMEDY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CCC1)CCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride (C₁₁H₂₃ClN₂O₂) features a cyclobutane ring substituted with a 2-aminoethyl group and a tert-butoxycarbonyl (Boc) carbamate moiety, protonated as a hydrochloride salt. The Boc group serves as a protective unit for amines, a common strategy in peptide synthesis. Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₁H₂₃ClN₂O₂
Molecular Weight250.76 g/mol
IUPAC Nametert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate; hydrochloride
Canonical SMILESCC(C)(C)OC(=O)NC1(CCN)CCC1.Cl
InChI KeyGEMLFPSDRNFQPL-UHFFFAOYSA-N

Synthesis and Preparation

General Carbamate Synthesis Strategies

The synthesis of tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride likely follows established protocols for Boc-protected amines:

  • Cyclobutane Formation: Cyclization of 1,3-dihalides or [2+2] photocycloadditions to construct the strained four-membered ring .

  • Aminoethyl Introduction: Alkylation of cyclobutylamine with 2-chloroethylamine or reductive amination of cyclobutanone with ethanolamine.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride.

A hypothetical reaction scheme is outlined below:

Cyclobutylamine+ClCH₂CH₂NH₂Base1-(2-Aminoethyl)cyclobutylamineBoc₂Otert-Butyl carbamateHClHydrochloride salt\text{Cyclobutylamine} + \text{ClCH₂CH₂NH₂} \xrightarrow{\text{Base}} \text{1-(2-Aminoethyl)cyclobutylamine} \xrightarrow{\text{Boc₂O}} \text{tert-Butyl carbamate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Optimization Challenges

Key challenges include mitigating ring strain during cyclobutane synthesis and avoiding premature Boc deprotection under acidic or thermal conditions. Purification often involves recrystallization from ethanol/water mixtures or chromatography on silica gel.

Research Findings and Biological Activity

In Vitro and Computational Studies

Though direct biological data are unavailable, structurally related carbamates exhibit:

  • Neurological Activity: Modulation of GABA receptors or monoamine transporters.

  • Anti-Inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2) or cytokine production .

Molecular docking studies suggest the cyclobutyl group may enhance binding affinity to hydrophobic enzyme pockets, while the protonated amine facilitates ionic interactions .

Stability and Metabolism

Carbamates generally undergo enzymatic hydrolysis by esterases or chemical degradation in acidic environments, releasing the parent amine and carbon dioxide. The hydrochloride form may improve metabolic stability compared to free bases, as observed in prodrug designs.

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

This compound serves as a versatile building block for:

  • Peptidomimetics: Incorporation of rigid cyclobutyl motifs to constrain peptide conformations .

  • Small-Molecule Inhibitors: Functionalization at the aminoethyl group for targeting kinases or GPCRs.

Case Study: Analog Development

Brackmann et al. demonstrated that Boc-protected cyclopropylamines can be transformed into spirocyclopropanated insecticides (e.g., analogues of Thiacloprid) . Similar strategies could apply here, leveraging the cyclobutyl group’s steric effects to enhance pesticidal activity.

Future Directions and Challenges

Unresolved Questions

  • Stereochemical Effects: The impact of cyclobutane ring puckering on biological activity remains unexplored.

  • Toxicological Profile: Acute and chronic toxicity studies are needed to assess safety.

Synthetic Innovations

Advances in flow chemistry or enzymatic catalysis could address current yield and purity limitations. Additionally, developing orthogonal protection strategies may enable sequential functionalization of the aminoethyl group.

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